

"2-Isopropyl-1,3-dioxane-5-carboxylic Acid" structure elucidation

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Compound of Interest

Compound Name: 2-Isopropyl-1,3-dioxane-5-carboxylic Acid

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An In-Depth Technical Guide: Structure Elucidation of **2-Isopropyl-1,3-dioxane-5-carboxylic Acid**

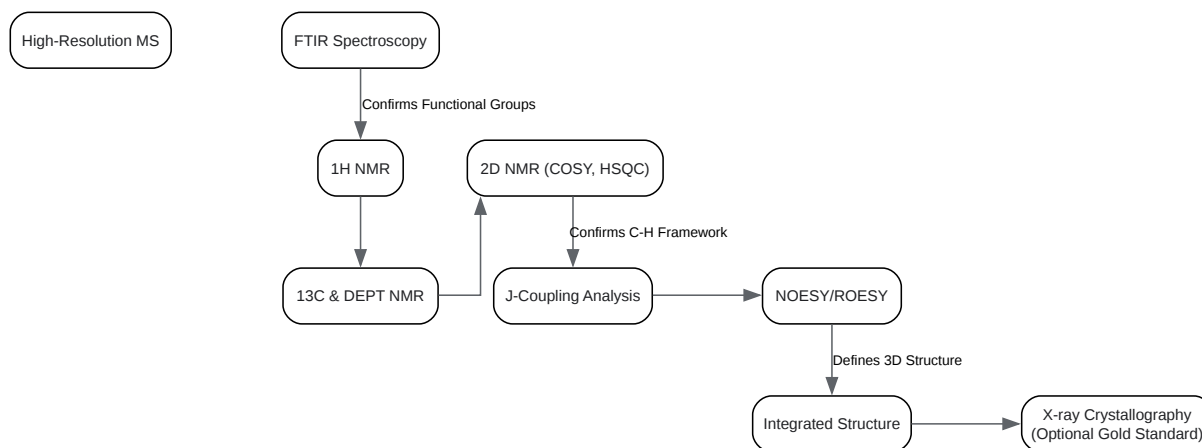
Introduction: The Analytical Challenge

2-Isopropyl-1,3-dioxane-5-carboxylic acid (CAS No. 116193-72-7) is a key heterocyclic building block, notable for its role as a critical intermediate in the synthesis of lobitridol, a non-ionic, low-osmolar X-ray contrast agent.[1][2][3] Its structure features a six-membered 1,3-dioxane ring, a cyclic acetal, substituted with an isopropyl group at the 2-position and a carboxylic acid at the 5-position.[4] The molecular formula is $C_8H_{14}O_4$ with a molecular weight of 174.19 g/mol.[5]

The complete and unambiguous elucidation of its structure is paramount for ensuring purity, predicting reactivity, and maintaining quality control in multi-step synthetic pathways. This guide presents a holistic, field-proven workflow for this task. The analytical challenge extends beyond simple connectivity; it requires a multi-technique approach to definitively establish:

- Constitutional Isomerism: Confirming the precise atomic connectivity.
- Relative Stereochemistry: Differentiating between the cis and trans diastereomers.
- Conformational Preference: Characterizing the dominant three-dimensional shape of the dioxane ring.

This document outlines the causality behind experimental choices, providing a self-validating system where each piece of data corroborates the others, leading to a final, unambiguous structural assignment.



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Fig. 1: Overall workflow for structure elucidation.

Part 1: Foundational Analysis - Confirming Molecular Formula and Functional Groups

The initial objective is to verify the fundamental properties of the analyte: its elemental composition and the presence of the expected chemical functionalities. This phase provides the bedrock upon which all subsequent, more detailed analyses are built.

High-Resolution Mass Spectrometry (HRMS)

Expertise & Causality: HRMS is chosen over standard-resolution MS because its high mass accuracy (typically <5 ppm error) allows for the unambiguous determination of a molecule's elemental formula. This is a critical first step to eliminate any possibility of gross structural

errors, such as incorrect starting materials or unexpected side reactions. For this molecule, we will use a soft ionization technique like Electrospray Ionization (ESI) to minimize fragmentation and maximize the abundance of the molecular ion.

Experimental Protocol: ESI-HRMS

- **Sample Preparation:** Dissolve ~1 mg of the compound in 1 mL of a suitable solvent (e.g., methanol or acetonitrile). Serially dilute to a final concentration of ~1-10 µg/mL.
- **Ionization Mode:** Analyze in negative ion mode. The carboxylic acid readily loses a proton to form a stable $[M-H]^-$ adduct.
- **Mass Analyzer:** Utilize a high-resolution mass analyzer such as an Orbitrap or Time-of-Flight (TOF).
- **Data Acquisition:** Acquire the spectrum over a mass range of m/z 50-500.
- **Analysis:** Compare the measured m/z of the most abundant ion to the theoretical mass calculated for the $[C_8H_{14}O_4 - H]^-$ ion.

Data Presentation: HRMS Results

Parameter	Theoretical Value	Observed Value	Deviation (ppm)
Formula	$C_8H_{13}O_4^-$ ($[M-H]^-$)	-	-
Exact Mass (m/z)	173.07683	173.0771	1.6

The observed mass confirms the elemental formula $C_8H_{14}O_4$ with high confidence.

Fourier-Transform Infrared (FTIR) Spectroscopy

Expertise & Causality: FTIR is a rapid, non-destructive technique that provides definitive evidence for the presence of key functional groups. The vibrational frequencies of specific bonds serve as a chemical fingerprint. For this molecule, we expect to see characteristic absorptions for the carboxylic acid (both O-H and C=O bonds) and the cyclic ether (C-O bonds) of the dioxane ring.^[4]

Experimental Protocol: KBr Pellet Method

- **Sample Preparation:** Mix ~1-2 mg of the solid sample with ~100-200 mg of dry, spectroscopic-grade potassium bromide (KBr).
- **Grinding:** Thoroughly grind the mixture in an agate mortar until it becomes a fine, homogenous powder.
- **Pressing:** Transfer the powder to a pellet press and apply pressure (typically 8-10 tons) to form a transparent or translucent pellet.
- **Data Acquisition:** Place the pellet in the spectrometer's sample holder and acquire the spectrum, typically from 4000 to 400 cm^{-1} .

Data Presentation: Key IR Absorptions

Wavenumber (cm^{-1})	Intensity	Assignment	Rationale
2500-3300	Broad, Strong	O-H Stretch (Carboxylic Acid Dimer)	The extreme broadness is characteristic of strong hydrogen bonding between two acid molecules.
2850-3000	Medium	C-H Stretch (Alkyl: Isopropyl & Dioxane)	Typical region for sp^3 C-H bonds.[4]
~1710	Strong	C=O Stretch (Carboxylic Acid Dimer)	The frequency is lowered from the monomer value (~1760 cm^{-1}) due to hydrogen bonding.[6]
1000-1300	Strong	C-O Stretch (Dioxane Acetal & Carboxylic Acid)	Multiple strong bands are expected for the C-O-C acetal and C-O acid linkages.[4]

The presence of these key bands provides strong, direct evidence for the proposed functional groups.

Part 2: Mapping the Molecular Framework via NMR Spectroscopy

With the formula and functional groups confirmed, NMR spectroscopy is employed to assemble the atoms, defining the precise carbon-hydrogen framework and connectivity.

Fig. 2: Key 2D NMR (COSY & HSQC) correlations.

Core Protocols: ^1H , ^{13}C , DEPT, COSY, & HSQC NMR

Expertise & Causality: This suite of experiments provides a complete picture of the molecule's covalent structure.

- ^1H NMR: Quantifies unique proton environments and reveals neighboring protons through spin-spin coupling.
- ^{13}C NMR: Identifies unique carbon environments.
- DEPT-135: Distinguishes CH/CH_3 (positive signal) from CH_2 (negative signal) carbons, simplifying assignment.
- COSY (Correlation Spectroscopy): Maps all ^1H - ^1H coupling networks, definitively linking adjacent protons.
- HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton to its directly attached carbon, locking the ^1H and ^{13}C assignments together.

Experimental Protocol: NMR Analysis

- Sample Preparation: Dissolve ~10-20 mg of the compound in ~0.7 mL of a deuterated solvent (e.g., CDCl_3 or DMSO-d_6). Tetramethylsilane (TMS) is used as an internal standard (δ 0.00).
- Spectrometer: Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion.

- 1D Acquisition: Acquire standard ^1H , $^{13}\text{C}\{^1\text{H}\}$, and DEPT-135 spectra.
- 2D Acquisition: Acquire standard gradient-selected COSY and HSQC experiments.
- Data Processing: Process all spectra using appropriate software (e.g., MestReNova, TopSpin).

Data Interpretation and Assignment

The combination of these experiments allows for the confident assignment of all signals. The HSQC experiment is the linchpin, connecting the proton and carbon domains. For example, the proton signal identified as the acetal proton (H2) will show a cross-peak to the carbon signal in the acetal region (~95-105 ppm), confirming the C2 assignment. COSY correlations then link H2 to the isopropyl methine proton, which in turn is linked to the isopropyl methyl protons, building out that entire fragment.

Data Presentation: Consolidated NMR Assignments

Position	$\delta\ ^{13}\text{C}$ (ppm)	$\delta\ ^1\text{H}$ (ppm)	Multiplicity	Integration	Key COSY Correlations
COOH	~175	~12.0	br s	1H	-
C2 (Acetal)	~101	~4.7	d	1H	H-isopropyl
C4, C6	~70-75	~3.8 - 4.2	m	4H	H5
C5	~40	~2.9	m	1H	H4, H6
CH (Isopropyl)	~32	~2.1	m	1H	H2, H-methyls
CH ₃ (Isopropyl)	~18	~1.0	d	6H	H-isopropyl

Note: Chemical shifts are approximate and can vary with solvent and concentration. Multiplicities (d=doublet, m=multiplet, br s=broad singlet) are predicted for the dominant isomer.

Part 3: Elucidating Stereochemistry and Conformation

With the connectivity established, the final and most nuanced challenge is to determine the three-dimensional arrangement of the substituents. The 1,3-dioxane ring preferentially adopts a low-energy chair conformation to minimize steric strain.^[4] The key question is the relative orientation of the large isopropyl and carboxylic acid groups. The trans isomer, with both groups in equatorial positions, is predicted to be the most thermodynamically stable.

Fig. 3: Key NOE for confirming the trans-diequatorial isomer.

Nuclear Overhauser Effect (NOE) Spectroscopy

Expertise & Causality: NOE is the definitive NMR technique for determining spatial proximity. An NOE is observed between protons that are close in space ($<5 \text{ \AA}$), regardless of their bonding. By analyzing the NOE correlation map (from a NOESY or ROESY experiment), we can confirm the relative stereochemistry.

Trustworthiness & Self-Validation:

- **Hypothesis (trans-diequatorial):** If both substituents are equatorial, then the protons on C2 (H2) and C5 (H5) will both be in axial positions. They will be on the same face of the ring and close enough to produce a mutual NOE. Furthermore, neither H2 nor H5 should show a strong NOE to their respective substituent groups.
- **Hypothesis (cis-equatorial/axial):** If the isomer were cis, one group would be axial and one equatorial. This would result in a completely different and easily distinguishable NOE pattern. For example, an equatorial H2 would show strong NOEs to the axial protons on C4 and C6.

Experimental Protocol: 2D NOESY/ROESY

- **Experiment Selection:** A ROESY experiment is often preferred for molecules of this size as it avoids potential zero-crossing issues that can complicate NOESY spectra.
- **Acquisition:** The experiment is run similarly to other 2D NMR experiments, with a "mixing time" parameter optimized to allow for NOE buildup (typically 200-500 ms).

- Analysis: Look for cross-peaks that are not present in the COSY spectrum. The key correlation to observe is between the axial protons at C2 and C5.

Coupling Constant (3J) Analysis

Expertise & Causality: The magnitude of the three-bond coupling constant (3J) between protons is dependent on the dihedral angle between them, as described by the Karplus relationship. This allows us to infer the geometry of the ring.

- A large coupling ($^3J \approx 10\text{-}13\text{ Hz}$) is characteristic of an anti-periplanar arrangement (180°), which occurs between two axial protons on adjacent carbons ($J_{\text{ax,ax}}$).
- Smaller couplings ($^3J \approx 2\text{-}5\text{ Hz}$) are characteristic of gauche arrangements ($\sim 60^\circ$), which occur between axial-equatorial ($J_{\text{ax,eq}}$) or equatorial-equatorial ($J_{\text{eq,eq}}$) protons.

By carefully analyzing the multiplicity of the signals for the C5 proton, we can measure its coupling constants to the C4 and C6 protons. The presence of large J-values would provide strong evidence for its axial position, and by extension, the equatorial position of the carboxylic acid group.

Part 4: Integrated Analysis and Final Confirmation

The power of this workflow lies in the convergence of all data points to a single, consistent conclusion.

- HRMS established the correct molecular formula: $\text{C}_8\text{H}_{14}\text{O}_4$.
- FTIR confirmed the presence of carboxylic acid and dioxane functionalities.
- 1D and 2D NMR mapped the exact C-H connectivity, confirming the constitutional isomer.
- NOE and J-coupling analysis provided definitive evidence for the relative stereochemistry and conformation. The data overwhelmingly supports the assignment of the major isomer as **trans-2-Isopropyl-1,3-dioxane-5-carboxylic acid**, existing in a chair conformation with both the isopropyl and carboxylic acid groups in the sterically favored equatorial positions.

For absolute, definitive proof of the solid-state structure, single-crystal X-ray diffraction would be the gold-standard technique. It would not only confirm the connectivity and stereochemistry

but also provide precise bond lengths, bond angles, and information about intermolecular interactions, such as the hydrogen-bonding motifs of the carboxylic acid groups in the crystal lattice.[4]

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